molecular formula C9H7ClN2O2 B2414597 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 143468-07-9

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2414597
CAS No.: 143468-07-9
M. Wt: 210.62
InChI Key: YCPHTTJYZGPHIS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.

Action Environment

The action, efficacy, and stability of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Furthermore, its efficacy and stability could be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate interacts with various biomolecules, particularly FGFRs . FGFRs are a family of receptors that play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Cellular Effects

In cellular processes, this compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs . Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity against FGFRs suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent FGFR inhibitory activity suggests that it may have significant effects at various dosages .

Metabolic Pathways

Given its interaction with FGFRs, it is likely involved in pathways related to cell proliferation, migration, and apoptosis .

Transport and Distribution

Its interaction with FGFRs suggests that it may be transported to sites where these receptors are present .

Subcellular Localization

Given its interaction with FGFRs, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Scientific Research Applications

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Comparison: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications in medicinal chemistry .

Properties

IUPAC Name

methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHTTJYZGPHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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